,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol, also known as 1H,1H,2H,2H,3H,3H-perfluorodecan-1-ol, is a perfluorinated alcohol. Perfluorinated alcohols are a class of chemicals where all the hydrogen atoms bonded to the carbon atoms are replaced by fluorine atoms. This unique structure gives them specific properties that are of interest to researchers in various fields.
1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol is a fluorinated alcohol characterized by its unique chemical structure that incorporates multiple fluorine atoms. Its molecular formula is C10H5F17O, and it has a molecular weight of approximately 464.12 g/mol . This compound belongs to a class of substances known as perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are recognized for their stability and resistance to degradation in the environment. These properties make them valuable in various industrial applications, although they have also raised concerns regarding environmental persistence and potential health effects.
These reactions highlight the versatility of 1H,1H,2H,2H-perfluorodecan-1-ol in synthetic organic chemistry.
The applications of 1H,1H,2H,2H-perfluorodecan-1-ol are diverse:
These applications leverage the compound's stability and unique chemical characteristics.
Interaction studies involving 1H,1H,2H,2H-perfluorodecan-1-ol primarily focus on its behavior in biological systems and its interactions with other chemicals. Research indicates that PFAS compounds can interact with proteins and enzymes in biological systems, potentially leading to altered metabolic processes . Further studies are necessary to fully understand these interactions and their implications for health and environmental safety.
Several compounds share structural similarities with 1H,1H,2H,2H-perfluorodecan-1-ol. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1H,1H,2H-perfluorohexan-1-ol | C6HF13O | Shorter carbon chain; different physical properties |
2-Iodo-1H,1H-perfluorooctan-1-ol | C8HF11IO | Contains iodine; used for different synthetic pathways |
3M Perfluoroalkyl sulfonic acid | C8F17O3S | Sulfonic acid group; different reactivity |
4-(Perfluorobutyl)phenol | C10F21O | Phenolic structure; different applications |
The primary uniqueness of 1H,1H,2H,2H-perfluorodecan-1-ol lies in its long carbon chain combined with multiple fluorine substitutions that enhance its stability and functional properties compared to shorter-chain perfluoroalcohols. This characteristic makes it particularly useful in applications requiring high resistance to environmental degradation.